

# An In-depth Technical Guide to the Chemical Structure and Properties of Oxacillin

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## Compound of Interest

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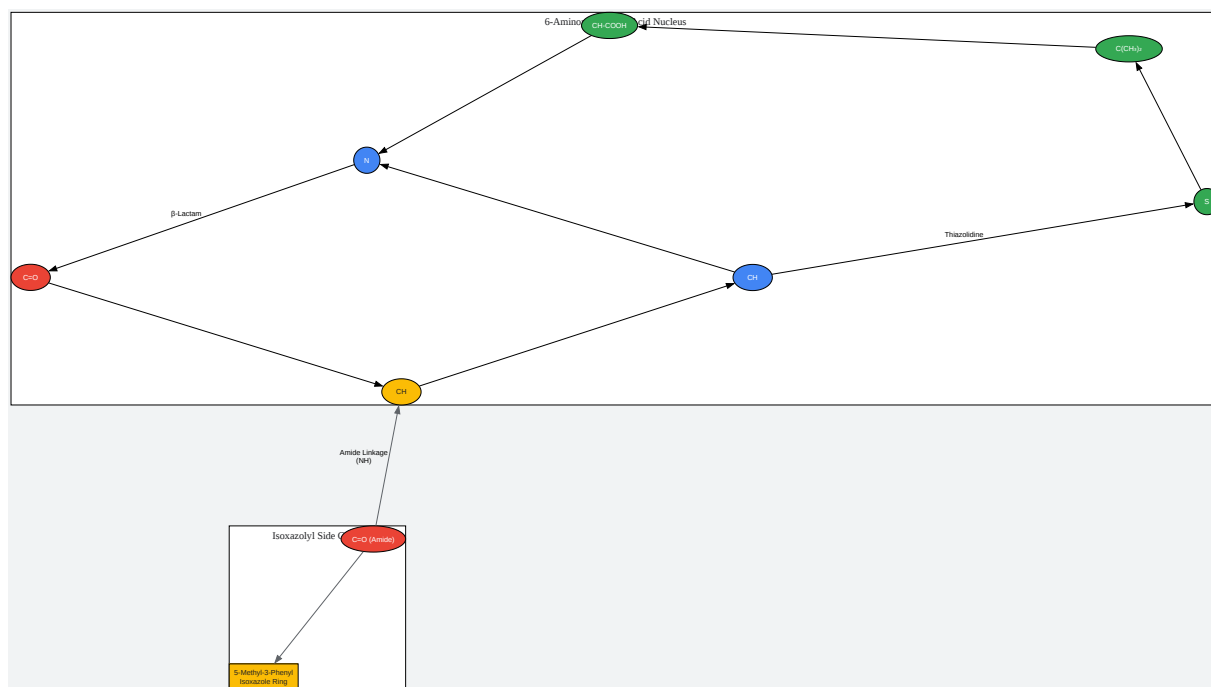
This document provides a comprehensive technical overview of oxacillin, a penicillinase-resistant  $\beta$ -lactam antibiotic. It details its chemical structure, physicochemical properties, mechanism of action, and the primary mechanisms by which bacteria develop resistance. Furthermore, it includes a detailed experimental protocol for determining its minimum inhibitory concentration (MIC), a critical metric in antimicrobial susceptibility testing.

## Chemical Structure

Oxacillin is a semisynthetic antibiotic belonging to the penicillin family.<sup>[1]</sup> Its core structure is the 6-aminopenicillanic acid nucleus, which consists of a thiazolidine ring fused to a  $\beta$ -lactam ring.<sup>[2]</sup> The  $\beta$ -lactam ring is the active moiety responsible for the antibacterial activity.<sup>[2]</sup> Attached to this nucleus is a 5-methyl-3-phenylisoxazole-4-carboxamide side chain, which provides steric hindrance, protecting the  $\beta$ -lactam ring from hydrolysis by many bacterial  $\beta$ -lactamase enzymes.<sup>[3][4]</sup>

### ► Table 1: Chemical Identifiers for Oxacillin

Identifier	Value
IUPAC Name	(2S,5R,6R)-3,3-dimethyl-6-[[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[3]
CAS Number	66-79-5[3]
Molecular Formula	C <sub>19</sub> H <sub>19</sub> N <sub>3</sub> O <sub>5</sub> S[3]
SMILES	CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)--INVALID-LINK--C(=O)O[3]
InChI Key	UWYHMGVUTGAWSP-JKIFEVAISA-N[3]



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*Schematic representation of Oxacillin's core structure.*

## Physicochemical Properties

The physicochemical properties of oxacillin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. Key properties are summarized below.

► **Table 2: Physicochemical Data for Oxacillin**

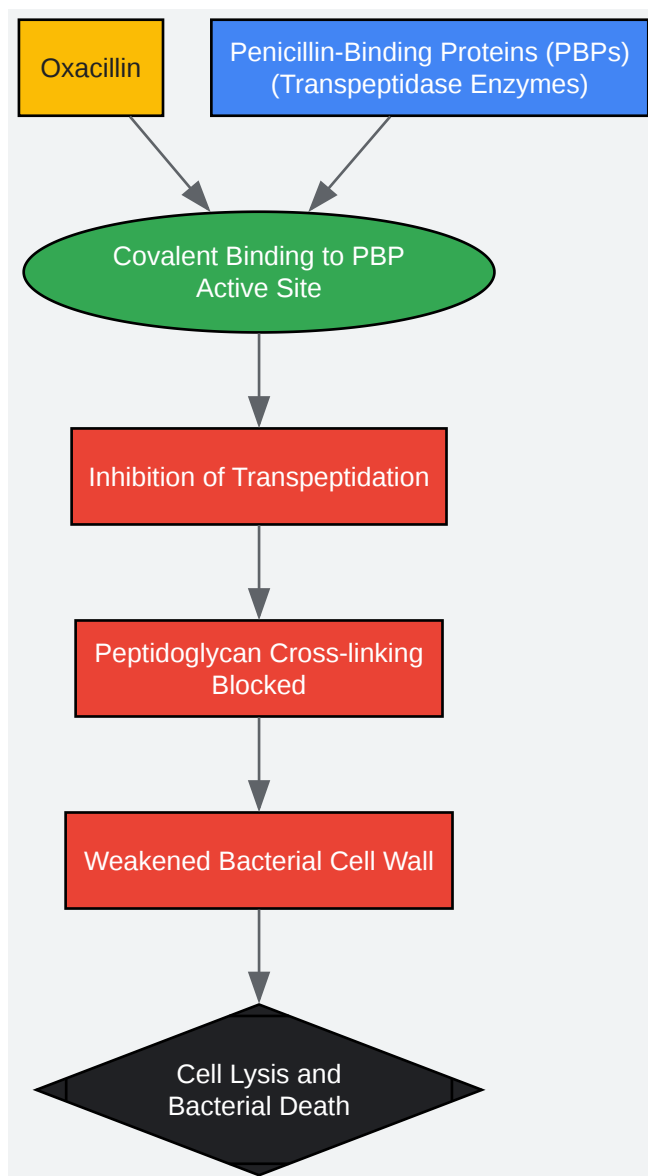
Property	Value	Reference
Molecular Weight	401.4 g/mol	[3][5]
Exact Mass	401.10454189 g/mol	[5]
XLogP3	2.4	[5]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	7	[5]
Rotatable Bond Count	4	[5]
Topological Polar Surface Area	138 Å <sup>2</sup>	[5]
Solubility (Water)	50-52 mg/mL (for sodium salt monohydrate)	
Biological Half-Life	20 to 30 minutes	[5][6]

## Mechanism of Action

As a  $\beta$ -lactam antibiotic, oxacillin's bactericidal activity results from the inhibition of bacterial cell wall synthesis.[3][5] The process is initiated by the drug's binding to specific penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[7][8] Peptidoglycan provides structural integrity to the bacterial cell wall.[7]

By covalently binding to the active site of PBPs, oxacillin blocks the transpeptidation reaction, which is the cross-linking of peptidoglycan strands.[2][7] This inhibition weakens the cell wall,

rendering the bacterium unable to withstand its internal osmotic pressure, ultimately leading to cell lysis and death.[7][8]



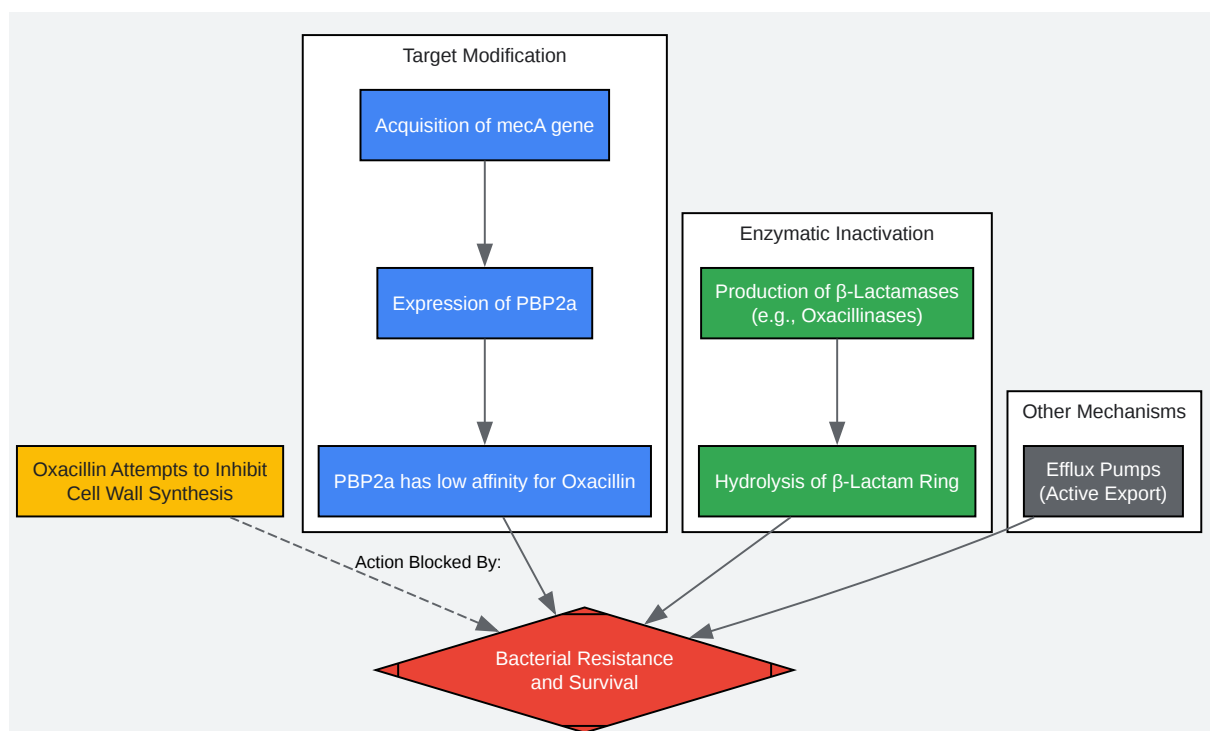
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*Mechanism of action pathway for Oxacillin.*

## Mechanisms of Resistance

Bacterial resistance to oxacillin can emerge through several mechanisms, posing significant clinical challenges.

- **Target Site Modification (mecA-mediated):** The most critical resistance mechanism in staphylococci is the acquisition of the mecA gene.[9] This gene encodes for a modified penicillin-binding protein, PBP2a, which has a very low affinity for oxacillin and other  $\beta$ -lactam antibiotics.[9][10] Consequently, even in the presence of oxacillin, PBP2a can continue to carry out the transpeptidation reaction, allowing for cell wall synthesis and bacterial survival.[10]
- **Enzymatic Inactivation:** While oxacillin is designed to be resistant to many penicillinases, some bacteria can produce  $\beta$ -lactamase enzymes capable of hydrolyzing its  $\beta$ -lactam ring, thereby inactivating the antibiotic.[7][11] Class D  $\beta$ -lactamases, also known as oxacillinases (OXAs), are particularly noted for this capability.[11][12]
- **Other Mechanisms:** Additional, though less common, mechanisms include mutations in core genes related to cell-wall metabolism (mec-independent resistance) and the overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell.[9][10]



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*Primary mechanisms of bacterial resistance to Oxacillin.*

## Experimental Protocols

### Minimum Inhibitory Concentration (MIC) Testing: Broth Microdilution Method

Determining the MIC of oxacillin against a bacterial isolate is fundamental for assessing its susceptibility and guiding clinical therapy. The broth microdilution method is a reference standard.[13]

Objective: To determine the lowest concentration of oxacillin that prevents the visible growth of a target microorganism in vitro.[13]

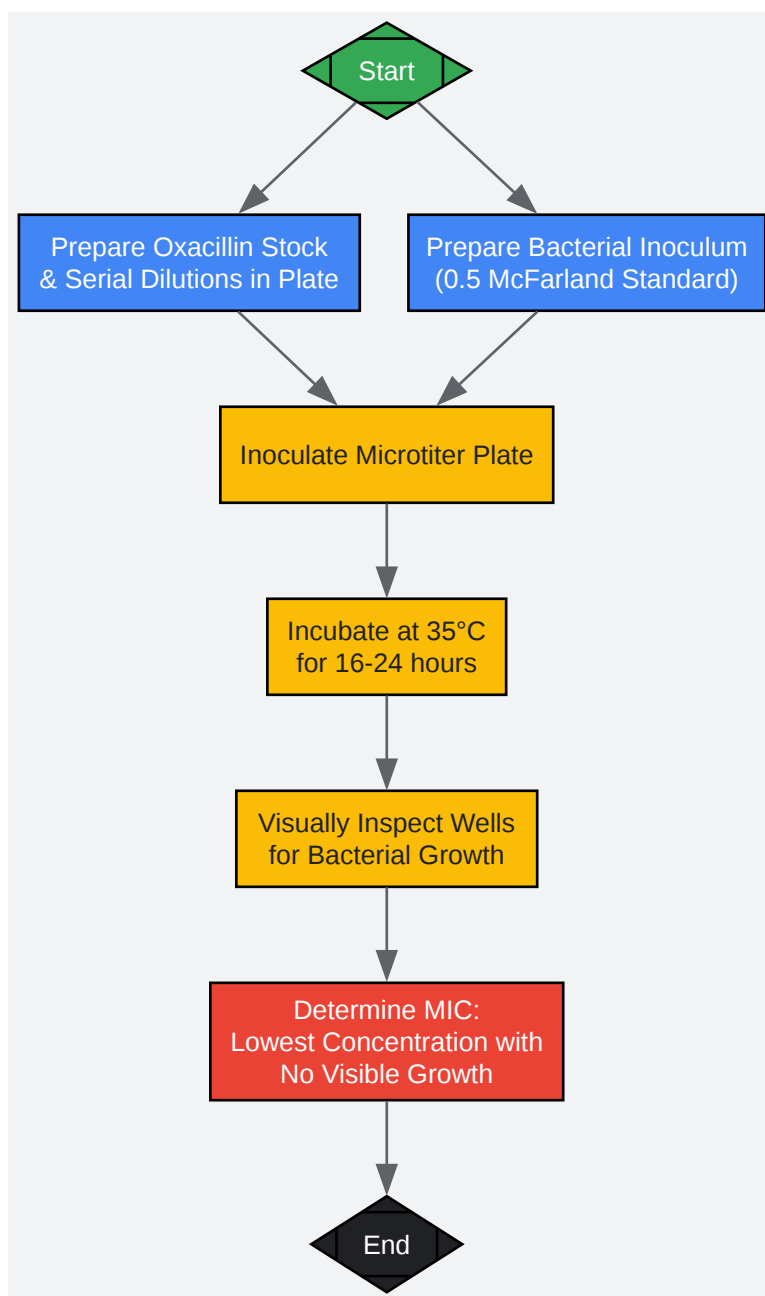
#### Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Oxacillin powder (analytical grade)
- Sterile 96-well microtiter plates
- Bacterial isolate(s) for testing
- Quality control (QC) strains (e.g., *S. aureus* ATCC® 29213™, *S. aureus* ATCC® 43300™)
- 0.5 McFarland turbidity standard
- Sterile saline or deionized water
- Incubator (35°C ± 2°C)

#### Methodology:

- Prepare Oxacillin Stock Solution: Accurately weigh oxacillin powder and dissolve it in a suitable solvent (e.g., deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL).[13] Sterilize by filtration.

- **Prepare Serial Dilutions:** In a 96-well plate, perform two-fold serial dilutions of the oxacillin stock solution using CAMHB to achieve a range of final concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).<sup>[13]</sup> Ensure each well contains a final volume of 50 µL. Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).
- **Prepare Bacterial Inoculum:** From a fresh (18-24 hour) culture plate, select several colonies of the test organism. Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.<sup>[14]</sup> This corresponds to approximately  $1.5 \times 10^8$  CFU/mL.
- **Inoculate Plate:** Dilute the standardized bacterial suspension in CAMHB so that when 50 µL is added to each well, it results in a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL.<sup>[13]</sup>
- **Incubation:** Cover the microtiter plate and incubate at 35°C for 16-20 hours in ambient air. For detecting oxacillin resistance in staphylococci, a full 24-hour incubation is recommended.<sup>[13][15]</sup>
- **Reading Results:** After incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the wells). The MIC is the lowest concentration of oxacillin at which there is no visible growth.<sup>[13]</sup> The growth control well must show turbidity for the test to be valid.



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*Experimental workflow for MIC determination by broth microdilution.  
Experimental workflow for MIC determination by broth microdilution.*

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